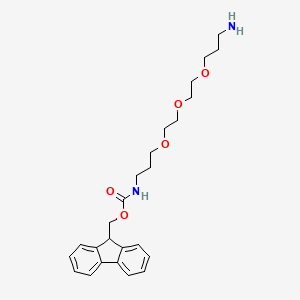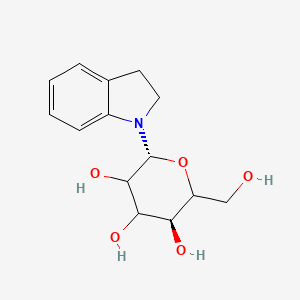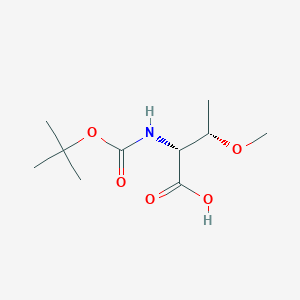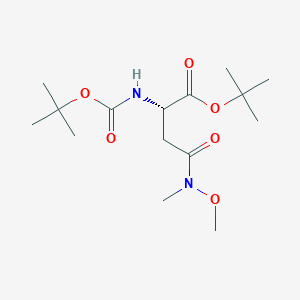
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is a chemical compound with a complex molecular structure, characterized by its multiple ether and amine groups. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate precursors such as diethylene glycol and Fmoc-protected amino acids.
Reaction Conditions: The synthesis typically involves reactions under anhydrous conditions, using strong bases or acids to facilitate the formation of ether and amine bonds.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aqueous or organic solvents, depending on the nucleophile
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted amides, esters
Scientific Research Applications
Chemistry: N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is used as a linker in peptide synthesis, facilitating the attachment of amino acids to form longer peptide chains. Biology: The compound is utilized in the study of protein interactions and the development of bioconjugates for biological research. Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the design of drug delivery systems. Industry: The compound is employed in the production of polymers and other materials requiring specific chemical functionalities.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The Fmoc group is particularly important in peptide synthesis, as it protects the amino group during the coupling reactions. The ether and amine groups facilitate the formation of bonds with other molecules, enabling the synthesis of complex structures.
Comparison with Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar structure but with a different protecting group (Boc instead of Fmoc).
N-Fmoc-ethylenediamine: A simpler compound with fewer ether groups.
N-Fmoc-1,13-tridecanediamine: Lacks the trioxa groups present in the target compound.
Uniqueness: N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is unique due to its combination of ether and amine groups, which provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKPWRAYLKQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840360.png)

![tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate](/img/structure/B7840380.png)

![(3S)-3-(2-amino-2-oxoethyl)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B7840387.png)
![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B7840406.png)
![(2S)-4-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7840418.png)
![(2S)-3-[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7840427.png)
![[(6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B7840429.png)
![[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate](/img/structure/B7840436.png)

